molecular formula C14H30FeIN B12446606 Cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide

Cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide

Cat. No.: B12446606
M. Wt: 395.14 g/mol
InChI Key: GVSOEKDFOLEPFH-UHFFFAOYSA-M
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Description

(Ferrocenylmethyl)trimethylammonium iodide is an organometallic compound with the molecular formula C14H20FeIN. It is a derivative of ferrocene, where a ferrocenyl group is attached to a trimethylammonium iodide moiety. This compound is known for its unique electrochemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ferrocenylmethyl)trimethylammonium iodide can be synthesized through a reaction between ferrocenylmethyl chloride and trimethylamine in the presence of an iodide source. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of (ferrocenylmethyl)trimethylammonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and purified using industrial-scale recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(Ferrocenylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocinium ion.

    Reduction: The ferrocinium ion can be reduced back to ferrocene.

    Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of the ferrocinium ion.

    Reduction: Regeneration of the ferrocene moiety.

    Substitution: Formation of substituted ferrocenylmethyl derivatives.

Scientific Research Applications

(Ferrocenylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in organic synthesis.

    Biology: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species (ROS).

    Medicine: Explored for drug delivery systems and as a component in diagnostic assays.

    Industry: Utilized in the development of sensors and electronic devices due to its electrochemical properties.

Mechanism of Action

The mechanism of action of (ferrocenylmethyl)trimethylammonium iodide involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it useful in electrochemical applications. In biological systems, the compound can generate ROS, leading to oxidative stress in cells. This property is being explored for its potential in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • (Ferrocenylmethyl)dimethylamine
  • (Ferrocenylmethyl)trimethylammonium bromide
  • (Ferrocenylmethyl)trimethylammonium chloride

Uniqueness

(Ferrocenylmethyl)trimethylammonium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity. Compared to its bromide and chloride counterparts, the iodide version may exhibit different electrochemical behaviors and biological activities.

Properties

Molecular Formula

C14H30FeIN

Molecular Weight

395.14 g/mol

IUPAC Name

cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide

InChI

InChI=1S/C9H20N.C5H10.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h9H,4-8H2,1-3H3;1-5H2;;1H/q+1;;;/p-1

InChI Key

GVSOEKDFOLEPFH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe].[I-]

Origin of Product

United States

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